Tiagabine-methyl-d6 Hydrochloride

Descripción general

Descripción

Tiagabina-d6 (clorhidrato) es una forma deuterada de tiagabina, un compuesto utilizado principalmente como anticonvulsivo. La versión deuterada, Tiagabina-d6, se emplea a menudo como un estándar interno en espectrometría de masas para la cuantificación de tiagabina. Este compuesto es conocido por su papel en la inhibición del transportador 1 del ácido gamma-aminobutírico (GABA) (GAT-1), que aumenta la disponibilidad de GABA en el sistema nervioso central, ejerciendo así efectos anticonvulsivos .

Mecanismo De Acción

Tiagabina-d6 (clorhidrato) ejerce sus efectos inhibiendo el transportador 1 de GABA (GAT-1). Esta inhibición aumenta la concentración de GABA en la hendidura sináptica, mejorando sus efectos inhibitorios sobre la neurotransmisión. El aumento de la disponibilidad de GABA conduce a una reducción de la excitabilidad neuronal, lo que es beneficioso en el tratamiento de las convulsiones y otros trastornos neurológicos .

Análisis Bioquímico

Biochemical Properties

Tiagabine-methyl-d6 Hydrochloride, like its parent compound Tiagabine, is believed to operate as a selective GABA reuptake inhibitor . It interacts with the GABA uptake carrier, blocking GABA uptake into presynaptic neurons . This action allows more GABA to be available for receptor binding on the surfaces of post-synaptic cells .

Cellular Effects

The cellular effects of this compound are primarily related to its impact on GABA neurotransmission. By inhibiting the reuptake of GABA, it increases the availability of this inhibitory neurotransmitter in the synaptic cleft . This can influence various cellular processes, including cell signaling pathways and cellular metabolism, by modulating neuronal excitability.

Molecular Mechanism

It is thought to operate as a selective GABA reuptake inhibitor . It binds to recognition sites associated with the GABA uptake carrier, blocking GABA uptake into presynaptic neurons . This action allows more GABA to be available for receptor binding on the surfaces of post-synaptic cells .

Temporal Effects in Laboratory Settings

Studies on Tiagabine suggest that the pharmacodynamic effect of the drug may outlast its pharmacokinetic effect .

Dosage Effects in Animal Models

Studies on Tiagabine have shown unexpected CNS effects in dogs receiving daily oral doses of 5 mg/kg/day or greater .

Metabolic Pathways

Tiagabine, the parent compound of this compound, is metabolized primarily by the 3A isoform subfamily of hepatic cytochrome P450 . Approximately 2% of an oral dose of Tiagabine is excreted unchanged, with the remaining dose excreted into the urine and feces, primarily as metabolites .

Transport and Distribution

Tiagabine is rapidly absorbed with a bioavailability of ≥90% after oral ingestion . Its volume of distribution is 1.0 L/kg, and plasma protein binding is 96% .

Subcellular Localization

Given its role as a GABA reuptake inhibitor, it is likely to be localized in the vicinity of GABA transporters, which are typically found in the membranes of presynaptic neurons .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de Tiagabina-d6 (clorhidrato) implica la incorporación de átomos de deuterio en la molécula de tiagabinaLas condiciones de reacción a menudo implican el uso de reactivos y disolventes deuterados para garantizar la incorporación de átomos de deuterio en las posiciones deseadas .

Métodos de producción industrial

La producción industrial de Tiagabina-d6 (clorhidrato) sigue rutas sintéticas similares, pero a mayor escala. El proceso se optimiza para el rendimiento y la pureza, a menudo implicando múltiples etapas de purificación y control de calidad para garantizar que el producto final cumpla con las especificaciones requeridas para su uso en investigación científica .

Análisis De Reacciones Químicas

Tipos de reacciones

Tiagabina-d6 (clorhidrato) puede experimentar diversas reacciones químicas, que incluyen:

Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno. Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno. Los agentes reductores comunes incluyen hidruro de aluminio y litio e hidruro de sodio y boro.

Sustitución: Esta reacción implica la sustitución de un átomo o grupo de átomos por otro.

Reactivos y condiciones comunes

Oxidación: Permanganato de potasio en condiciones ácidas o básicas.

Reducción: Hidruro de aluminio y litio en éter anhidro.

Sustitución: Halogenos en presencia de un catalizador o nucleófilos en condiciones básicas.

Principales productos formados

Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación de Tiagabina-d6 puede conducir a la formación de ácidos carboxílicos, mientras que la reducción puede producir alcoholes o aminas .

Aplicaciones en investigación científica

Tiagabina-d6 (clorhidrato) se utiliza ampliamente en la investigación científica, especialmente en las siguientes áreas:

Química: Como estándar interno en espectrometría de masas para la cuantificación de tiagabina.

Biología: Para estudiar la farmacocinética y el metabolismo de la tiagabina.

Medicina: En el desarrollo de nuevos fármacos anticonvulsivos y para comprender el mecanismo de acción de los inhibidores de la recaptación de GABA.

Industria: En el control de calidad y la estandarización de productos farmacéuticos que contienen tiagabina.

Aplicaciones Científicas De Investigación

Tiagabine-d6 (hydrochloride) is widely used in scientific research, particularly in the following areas:

Chemistry: As an internal standard in mass spectrometry for the quantification of tiagabine.

Biology: To study the pharmacokinetics and metabolism of tiagabine.

Medicine: In the development of new anticonvulsant drugs and to understand the mechanism of action of GABA reuptake inhibitors.

Industry: In the quality control and standardization of pharmaceutical products containing tiagabine.

Comparación Con Compuestos Similares

Compuestos similares

Tiagabina: La forma no deuterada de Tiagabina-d6, utilizada como anticonvulsivo.

Gabapentina: Otro anticonvulsivo que funciona modulando la actividad del GABA, pero a través de un mecanismo diferente.

Vigabatrina: Un anticonvulsivo que inhibe la GABA transaminasa, aumentando los niveles de GABA.

Singularidad de Tiagabina-d6

Tiagabina-d6 es única debido a su naturaleza deuterada, lo que la hace especialmente útil como estándar interno en espectrometría de masas. La presencia de átomos de deuterio permite la cuantificación precisa de la tiagabina en muestras biológicas, ayudando en los estudios farmacocinéticos y farmacodinámicos .

Actividad Biológica

Overview

Tiagabine-methyl-d6 hydrochloride is a deuterated derivative of tiagabine, a well-known anticonvulsant medication primarily used for the treatment of epilepsy. This compound functions as a selective inhibitor of the gamma-aminobutyric acid (GABA) transporter 1 (GAT-1), enhancing GABA availability in the central nervous system. The deuterated form is often utilized in research settings, particularly in mass spectrometry, to quantify tiagabine levels due to its distinct isotopic signature.

Target and Mode of Action

- This compound selectively inhibits the GABA uptake carrier, increasing extracellular GABA levels and thereby enhancing inhibitory neurotransmission in the brain. This mechanism is crucial for its anticonvulsant effects, as GABA is the primary inhibitory neurotransmitter in the central nervous system .

Biochemical Pathways

- The compound primarily influences the GABAergic pathway , which is essential for regulating neuronal excitability. By blocking GABA reuptake, tiagabine increases synaptic GABA concentrations, leading to heightened inhibition of neuronal firing .

Pharmacokinetics

This compound exhibits rapid absorption following oral administration, with a bioavailability exceeding 90%. The pharmacokinetic profile includes:

- Half-life : Approximately 7-9 hours.

- Metabolism : Primarily via the hepatic cytochrome P450 3A isoform subfamily.

- Elimination : About 2% of an oral dose is excreted unchanged; the majority is metabolized and excreted via urine and feces .

Clinical Studies

-

Efficacy in Epilepsy

- A systematic review involving six trials with 948 participants indicated that tiagabine significantly reduces seizure frequency compared to placebo. The risk ratio for achieving a ≥50% reduction in seizure frequency was reported at 3.16 (95% CI: 1.97 to 5.07) .

- In newly diagnosed patients, tiagabine monotherapy demonstrated efficacy comparable to carbamazepine, with treatment success rates ranging from 33% to 46% depending on dosage .

- Adverse Effects

| Side Effect | Risk Ratio (RR) | Confidence Interval (CI) |

|---|---|---|

| Dizziness | 1.24 | (0.69 to 2.22) |

| Somnolence | 1.18 | (0.76 to 1.83) |

| Tremor | 4.56 | (1.00 to 20.94) |

Case Study: Tiagabine in Bipolar Disorder

A case series explored tiagabine's utility in treating bipolar disorder, reporting mixed outcomes across three studies—two showing positive results and one negative . This highlights the compound's potential beyond epilepsy but also underscores the need for further research.

Animal Models

Research involving animal models has shown that doses of tiagabine at or above 5 mg/kg/day can lead to unexpected central nervous system effects, emphasizing the importance of careful dosage management in clinical applications .

Propiedades

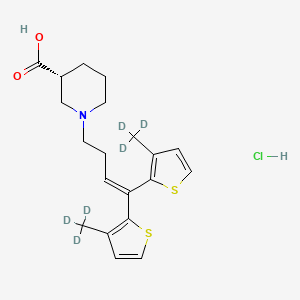

IUPAC Name |

(3R)-1-[4,4-bis[3-(trideuteriomethyl)thiophen-2-yl]but-3-enyl]piperidine-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25NO2S2.ClH/c1-14-7-11-24-18(14)17(19-15(2)8-12-25-19)6-4-10-21-9-3-5-16(13-21)20(22)23;/h6-8,11-12,16H,3-5,9-10,13H2,1-2H3,(H,22,23);1H/t16-;/m1./s1/i1D3,2D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUKARLAABCGMCN-OUCKJYDLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)C(=CCCN2CCCC(C2)C(=O)O)C3=C(C=CS3)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C1=C(SC=C1)C(=CCCN2CCC[C@H](C2)C(=O)O)C3=C(C=CS3)C([2H])([2H])[2H].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26ClNO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.